molecular formula C19H15NO3 B11154648 (7E)-N-hydroxy-2,3-dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-imine

(7E)-N-hydroxy-2,3-dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-imine

Cat. No.: B11154648
M. Wt: 305.3 g/mol
InChI Key: KCGBUVQINCNMGC-FMQUCBEESA-N
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Description

N-[(7E)-2,3-DIMETHYL-5-PHENYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]HYDROXYLAMINE is a complex organic compound that belongs to the class of furochromenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(7E)-2,3-DIMETHYL-5-PHENYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]HYDROXYLAMINE typically involves the condensation of 2,3-dimethyl-5-phenylfuro[3,2-g]chromen-7-one with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[(7E)-2,3-DIMETHYL-5-PHENYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]HYDROXYLAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N-[(7E)-2,3-DIMETHYL-5-PHENYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]HYDROXYLAMINE has several scientific research applications:

Mechanism of Action

The mechanism by which N-[(7E)-2,3-DIMETHYL-5-PHENYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]HYDROXYLAMINE exerts its effects involves interaction with specific molecular targets. For instance, in cancer cells, it may induce apoptosis by down-regulating anti-apoptotic genes and up-regulating pro-apoptotic genes. The compound also interacts with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(7E)-2,3-DIMETHYL-5-PHENYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]HYDROXYLAMINE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C19H15NO3

Molecular Weight

305.3 g/mol

IUPAC Name

(NE)-N-(2,3-dimethyl-5-phenylfuro[3,2-g]chromen-7-ylidene)hydroxylamine

InChI

InChI=1S/C19H15NO3/c1-11-12(2)22-17-10-18-16(8-14(11)17)15(9-19(20-21)23-18)13-6-4-3-5-7-13/h3-10,21H,1-2H3/b20-19+

InChI Key

KCGBUVQINCNMGC-FMQUCBEESA-N

Isomeric SMILES

CC1=C(OC2=CC3=C(C=C12)C(=C/C(=N\O)/O3)C4=CC=CC=C4)C

Canonical SMILES

CC1=C(OC2=CC3=C(C=C12)C(=CC(=NO)O3)C4=CC=CC=C4)C

Origin of Product

United States

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